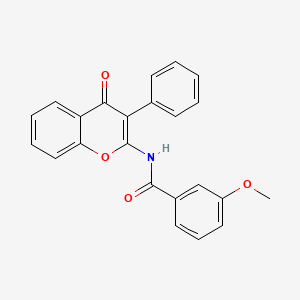

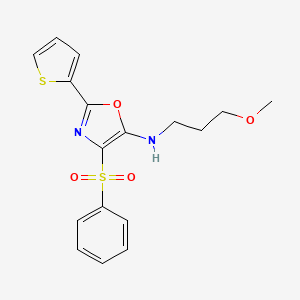

3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of benzopyrones, specifically coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

科学的研究の応用

Structural and Molecular Analysis

4-Oxo-N-phenyl-4H-chromene-2-carboxamide, closely related to the queried compound, has been analyzed for its crystal structure, showcasing anti-rotamer conformation about the C-N bond with the potential for various orientations of the amide O atom. This structural flexibility suggests its utility in the development of molecular sensors and materials with specific optical properties (Reis et al., 2013).

Antibacterial Properties

Research on derivatives of 4-hydroxy-chromen-2-one, a scaffold similar to the compound , highlights the synthesis of novel organic compounds with significant antibacterial activity. This underscores the potential of such compounds in creating new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Molecular Docking Studies

Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and demonstrated to possess significant antibacterial and antifungal activity. Molecular docking studies further elucidate their potential mechanism of action, providing a basis for the development of new antimicrobial agents (Mandala et al., 2013).

Fluorescent Molecular Systems for Anion Sensing

A fluorescent molecular system based on a flavone derivative has been designed for the selective sensing of fluoride ions. This system's sensitivity to fluoride ions in the presence of other halides suggests its application in environmental monitoring and chemical sensing (Sarkar & Samanta, 2007).

Antioxidant Activity and Molecular Structure

The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its antioxidant properties alongside structural determination through X-ray diffraction and DFT calculations. This highlights the potential of such compounds in pharmacological applications for their antioxidant properties (Demir et al., 2015).

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of supramolecular organization, suggesting applications in materials science for creating structured molecular assemblies (Lightfoot et al., 1999).

作用機序

Target of Action

It is known that similar compounds, such as coumarin derivatives, have shown significant inhibitory activity against bacterial strains .

Mode of Action

Coumarin derivatives, which share a similar structure, have been found to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . These effects are likely due to the interaction of these compounds with specific cellular targets, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that the compound may interfere with these critical cellular processes.

Pharmacokinetics

Similar compounds have been found to have a melting point of 355℃ , suggesting that they may be stable at body temperature. The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body.

Result of Action

Similar compounds have been found to exhibit anti-tumorial, anti-inflammatory, and anti-viral effects , suggesting that this compound may have similar effects.

特性

IUPAC Name |

3-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)22(26)24-23-20(15-8-3-2-4-9-15)21(25)18-12-5-6-13-19(18)28-23/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKZYNGGVHJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2761632.png)

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2761636.png)

![N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)

![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)

![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)

![5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2761654.png)

![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)